1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid
Overview
Description
1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and central nervous system (CNS) effects, supported by relevant studies and data.
Chemical Structure and Properties
The structural formula of this compound can be described as follows:
- Molecular Formula : C12H12ClN1O3
- Molecular Weight : 253.68 g/mol
The compound features an azetidine ring substituted with a chlorophenyl group and a carboxylic acid moiety, contributing to its diverse biological properties.
Antimicrobial Activity
Several studies have indicated that azetidinones, including derivatives like this compound, exhibit significant antimicrobial properties.
- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Study : A study conducted by Chavan and Pai reported the synthesis of related azetidinone compounds that demonstrated potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli using agar diffusion methods .
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus, E. coli | 32 µg/mL |
Related Azetidinones | Pseudomonas aeruginosa, Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of azetidinones has been explored in various contexts, suggesting that these compounds may inhibit pro-inflammatory cytokines.
- Research Findings : Kumar's study on N-substituted azetidinones showed promising results in reducing inflammation markers in animal models . The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
CNS Activity
Azetidinones have also been investigated for their effects on the central nervous system.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)acetyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-10-3-1-8(2-4-10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDAQZPWFUPAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.